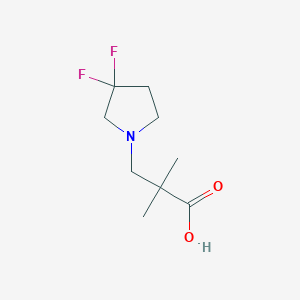![molecular formula C13H16Cl2N2O B1450233 {2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride CAS No. 2059988-50-8](/img/structure/B1450233.png)
{2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride
Descripción general
Descripción
“{2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride” is a chemical compound with the CAS Number: 2059988-50-8 . It has a molecular weight of 287.19 and a molecular formula of C13H16Cl2N2O . It is a powder at room temperature .
Physical And Chemical Properties Analysis
“{2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride” is a powder at room temperature . It has a molecular weight of 287.19 and a molecular formula of C13H16Cl2N2O . The melting point is between 240-243 degrees .Aplicaciones Científicas De Investigación
Basic Properties
This compound, also known by its CAS Number: 2059988-50-8, is a chemical with a molecular weight of 287.19. It’s a powder at room temperature and has a melting point of 240-243 degrees Celsius .
Safety Information
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Synthesis
The compound can be synthesized starting with 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoromethoxy)pyridine hydrochloride and vanillin via a Williamson reaction .
Anticancer Activity
There is a study that discusses the anticancer activity of a new series of N-aryl-N’-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives . Although this is not the exact compound, it’s worth noting that the pyridin-4-ylmethoxy group is a common feature in these molecules, suggesting potential anticancer activity for “{2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride”.
Safety and Hazards
The safety information for “{2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride” indicates that it has the following hazard statements: H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mecanismo De Acción
Target of Action
It is known that this compound is used as a semi-flexible linker in protac (proteolysis targeting chimera) development for targeted protein degradation .
Mode of Action
The mode of action of {2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
As a component of protacs, this compound would be involved in the ubiquitin-proteasome pathway, which is responsible for protein degradation .
Pharmacokinetics
As a component of protacs, the pharmacokinetics of this compound would be influenced by factors such as its molecular weight, lipophilicity, and the properties of the other components of the protac .
Result of Action
The result of the action of {2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride is the targeted degradation of specific proteins. By forming a ternary complex with the target protein and an E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent degradation of the target protein .
Action Environment
The action, efficacy, and stability of {2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target protein and E3 ubiquitin ligase .
Propiedades
IUPAC Name |
[2-(pyridin-4-ylmethoxy)phenyl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.2ClH/c14-9-12-3-1-2-4-13(12)16-10-11-5-7-15-8-6-11;;/h1-8H,9-10,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUYJBMXBWCVCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)OCC2=CC=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(4-Bromo-3-fluorophenyl)methyl]dimethylamine](/img/structure/B1450152.png)








![8-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1450168.png)

![5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1450170.png)

